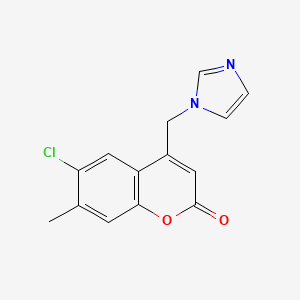
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 1, a methyl group at position 3, and a carboxylic acid group at position 5 of the pyrazole ring
準備方法
The synthesis of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors or other advanced techniques to scale up the process efficiently.
化学反応の分析
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives.
科学的研究の応用
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Detailed studies involving molecular docking, enzyme assays, and cellular assays are often conducted to elucidate these mechanisms.
類似化合物との比較
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Hydroxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
1-(3-Methoxyphenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(3-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-6-11(12(15)16)14(13-8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACRGDBERMROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)


![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)


![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)



![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)

